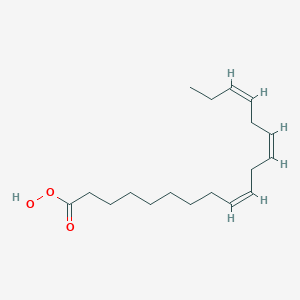
4-Phenylbutanoyl chloride
Vue d'ensemble
Description
4-Phenylbutanoyl chloride is a chemical compound that is used as an intermediate in organic synthesis. It is a derivative of butyric acid with a phenyl group attached to the fourth carbon atom. This compound is not explicitly detailed in the provided papers, but its related compounds and synthesis methods are discussed, which can give insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds to 4-Phenylbutanoyl chloride is described in several papers. For instance, the preparation of benzyl γ-ketohexanoates involves the synthesis of 4-(mono/di-benzyloxy)-4-ketobutanoyl chlorides by reacting monoesters of succinic acid with thionyl chloride . Another synthesis method includes the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride to obtain various 4-arylbutanoates . These methods could potentially be adapted for the synthesis of 4-Phenylbutanoyl chloride by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Phenylbutanoyl chloride has been characterized using various spectroscopic techniques such as UV-VIS, IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure of related compounds . These techniques could be used to analyze the molecular structure of 4-Phenylbutanoyl chloride once synthesized.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 4-Phenylbutanoyl chloride has been explored in several studies. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with acetanilides to yield new compounds . Similarly, the synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles involves a three-component reaction . These studies suggest that 4-Phenylbutanoyl chloride could undergo various chemical reactions, potentially leading to the formation of heterocyclic compounds or other functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Phenylbutanoyl chloride have been characterized. For instance, the melting and boiling points of synthesized compounds have been determined using TGA/DSC . The electronic structures and properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties have been investigated theoretically . These studies provide a foundation for predicting the physical and chemical properties of 4-Phenylbutanoyl chloride, such as solubility, stability, and reactivity.
Applications De Recherche Scientifique
Inhibitor Development
4-Phenylbutanoyl chloride derivatives have been researched for their potential as prolyl oligopeptidase inhibitors. These compounds, including 4-phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines, have shown potent inhibitory activities. For example, compounds with l-prolyl and l-alanyl groups displayed strong inhibition of prolyl oligopeptidase, a target relevant in several neurological disorders, with IC50 values of 12 and 129 nM respectively (Kilpeläinen et al., 2019). Additionally, other derivatives like 4-phenylbutanoyl side-chain-containing inhibitors were found to be potent inhibitors of prolylendopeptidase (PEP) (Portevin et al., 1996).
Pharmacoproteomics
4-Phenylbutyrate, a derivative of 4-phenylbutanoyl chloride, has been explored in the context of cystic fibrosis. Studies on cystic fibrosis bronchial epithelial cells treated with 4-phenylbutyrate have revealed insights into the proteomic changes associated with the treatment, highlighting the drug's potential in modulating protein processing enzymes, cellular defense, and ion transport (Singh et al., 2006).
Synthetic Chemistry
4-Phenylbutanoyl chloride has been utilized in the synthesis of various compounds. For instance, it's used in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, important intermediates for biologically active compounds including ACE inhibitors (Zhang et al., 2009). Additionally, 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines have been synthesized and evaluated as inhibitors, revealing insights into binding sites and activity against prolyl oligopeptidase (Wallén et al., 2002).
Material Science
In material science, derivatives of 4-phenylbutanoyl chloride have been used in the synthesis of blocking group/initiators for polyrotaxanes via free radical polymerizations (Lee et al., 1997). This demonstrates the compound's utility in developing advanced materials.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known to participate in organic reactions as an acylating agent .
Mode of Action
4-Phenylbutanoyl chloride is an acyl chloride, and it can participate in acylation reactions. In the presence of a catalyst like AlCl3, it can undergo Friedel-Crafts acylation, an important reaction in organic chemistry . This reaction involves the substitution of an acyl group onto an aromatic system.
Action Environment
The action of 4-Phenylbutanoyl chloride can be influenced by various environmental factors. For instance, the presence of a catalyst like AlCl3 can facilitate its participation in Friedel-Crafts acylation . Additionally, factors such as temperature, pH, and the presence of other reactive species could potentially influence its reactivity and stability.
Propriétés
IUPAC Name |
4-phenylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQISMDUHBUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472798 | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutanoyl chloride | |
CAS RN |
18496-54-3 | |
| Record name | Benzenebutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenebutanoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W22MZ4QSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

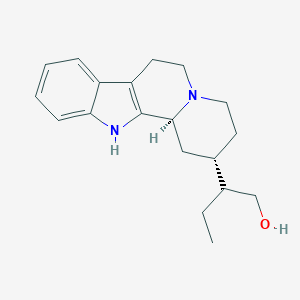
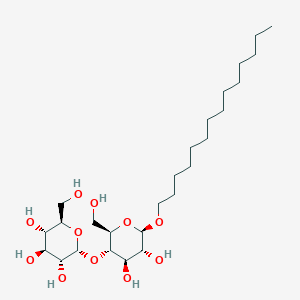
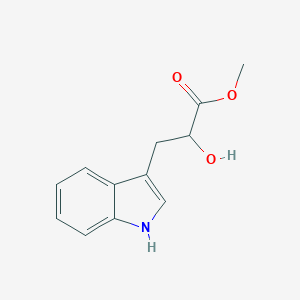
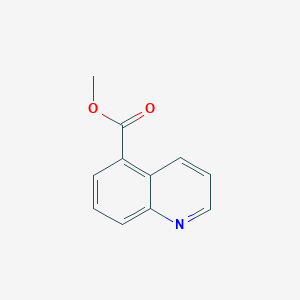
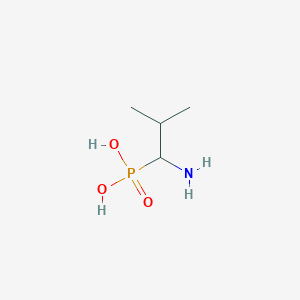
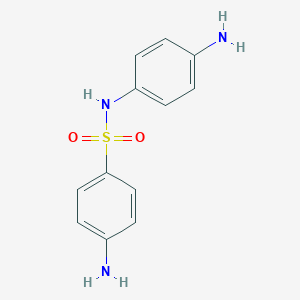


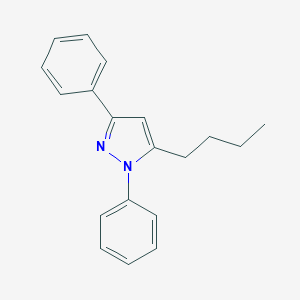
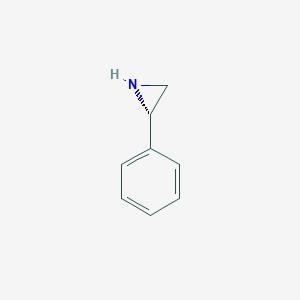
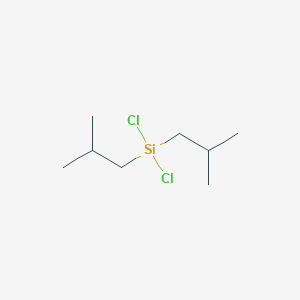
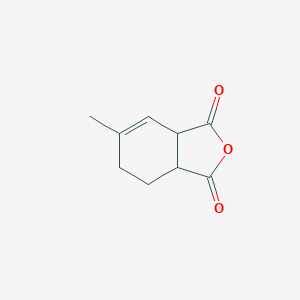
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
